molecular formula C19H26F3N7O6 B8122989 H-Arg-Pro-pNA Trifluoroacetate

H-Arg-Pro-pNA Trifluoroacetate

Cat. No.: B8122989
M. Wt: 505.4 g/mol
InChI Key: WHCDKJUJRNJMPO-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Pro-pNA Trifluoroacetate (CAS: 157054-08-5) is a synthetic peptide substrate with the molecular formula C₁₉H₂₉N₇O₆ and a molar mass of 451.48 g/mol. It consists of an arginine-proline dipeptide sequence conjugated to a para-nitroaniline (pNA) group, with trifluoroacetate (TFA) as the counterion. This compound is widely used in enzymology to study protease activity, particularly for enzymes recognizing proline-rich sequences, such as prolyl aminopeptidases or dipeptidyl peptidases .

Key properties include:

  • PSA (Polar Surface Area): 220.45 Ų
  • LogP: 2.63 (indicating moderate hydrophobicity)
  • Storage: Requires storage at -15°C to maintain stability.

The trifluoroacetate counterion enhances solubility in aqueous buffers, making it suitable for kinetic assays .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4.C2HF3O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;3-2(4,5)1(6)7/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);(H,6,7)/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCDKJUJRNJMPO-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with a Wang resin pre-loaded with Fmoc-protected arginine. The choice of resin is critical for ensuring high coupling efficiency and minimal side reactions. Fmoc-Arg(Pbf)-OH is commonly used due to its stability under basic conditions, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the guanidine moiety. Microwave-assisted double couplings (20% piperidine in DMF with 0.1 M HOBt) enhance deprotection efficiency, reducing cycle times by 40% compared to conventional methods.

Sequential Peptide Chain Elongation

Proline is coupled next using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. The microwave synthesizer maintains a temperature of 50°C during coupling, achieving >98% efficiency per cycle. The final p-nitroaniline (pNA) group is introduced via on-resin coupling using phosphorus oxychloride (POCl₃) in pyridine at -5°C, a method adapted from the synthesis of PyroGlu-Pro-Arg-pNA. This step requires strict temperature control to minimize epimerization, with yields averaging 85%.

Solution-Phase Synthesis with POCl₃-Mediated Coupling

Guanidine Protection and pNA Conjugation

In this approach, Boc₂-Arg-OH (bis-Boc-protected arginine) is condensed with p-nitroaniline using POCl₃ in pyridine at -5°C. The reaction proceeds via formation of a reactive phosphoryl intermediate, which facilitates amide bond formation between the arginine carboxyl group and pNA’s amine. This method avoids the need for pre-activation of the carboxyl group, simplifying the workflow. After quenching in ice water, the product is extracted with dichloromethane and washed with sodium bicarbonate to remove excess POCl₃, yielding Boc₂-Arg-pNA at 85% efficiency.

Dipeptide Formation and Global Deprotection

The Boc group is removed using 6 M HCl in ethyl acetate, yielding H-Arg-pNA·HCl. Concurrently, PyroGlu-Pro-OH is synthesized by coupling pyroglutamic acid with proline tert-butyl ester, followed by TFA-mediated deprotection. The two fragments are combined using HATU/DIEA in DMF, and the final Boc groups on arginine are removed with TFA, forming H-Arg-Pro-pNA trifluoroacetate. This hybrid solution-phase approach achieves an overall yield of 51.8%.

Hybrid Solid-Solution Phase Strategy

Fragment Condensation for Scalability

To address scalability challenges, a fragment condensation strategy is employed. H-Pro-pNA is synthesized on solid phase, cleaved, and then coupled with Fmoc-Arg(Pbf)-OH in solution using DIC/HOAt. This method reduces steric hindrance during the final coupling step, improving yields to 78%. The Pbf group is subsequently removed with TFA, and the product is lyophilized to obtain the trifluoroacetate salt.

Critical Process Parameters

Key optimization parameters include:

ParameterOptimal ValueImpact on Yield
Coupling temperature-5°C to 0°CPrevents racemization
POCl₃ stoichiometry1.1 equivalentsMaximizes pNA activation
TFA cleavage time2 hoursBalances deprotection vs. degradation
HPLC gradient15–50% acetonitrileResolves Arg-Pro-pNA from deletion sequences

Analytical and Industrial Considerations

Purity Assessment and QC Metrics

Final products are characterized by MALDI-TOF mass spectrometry (theoretical [M+H]⁺ = 486.3 Da, observed 486.2 Da) and analytical HPLC (>98% purity). Residual TFA content, measured via ion chromatography, is maintained below 0.1% to meet pharmaceutical standards.

Challenges in Large-Scale Production

Industrial synthesis faces hurdles such as:

  • Cost of POCl₃ : At $450/kg, it contributes to 30% of raw material costs.

  • Waste management : Pyridine and TFA require neutralization with KOH before disposal.

  • Storage stability : The trifluoroacetate salt is hygroscopic, necessitating desiccated storage at -20°C.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Pro-pNA Trifluoroacetate primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond between the proline and p-nitroaniline by proteolytic enzymes such as trypsin or chymotrypsin.

Common Reagents and Conditions

    Enzymes: Proteolytic enzymes like trypsin, chymotrypsin, or other serine proteases.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

    Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

Scientific Research Applications

Enzymatic Studies

H-Arg-Pro-pNA trifluoroacetate serves as a substrate for various enzymes, particularly prolyl aminopeptidases. Its structure allows for the examination of enzyme kinetics and specificity.

Case Study: Prolyl Aminopeptidase Activity

In a study investigating prolyl aminopeptidase activity, H-Arg-Pro-pNA was utilized to measure the enzyme's catalytic efficiency. The substrate was cleaved by the enzyme, producing a measurable chromogenic product, which facilitated kinetic analysis. The reaction followed Michaelis-Menten kinetics, confirming its utility in enzyme characterization .

Diagnostic Assays

The compound is also employed in the development of diagnostic assays, particularly for diseases related to protein misfolding and degradation.

Table 1: Diagnostic Applications

Application AreaDescriptionReference
Protein MisfoldingUsed to detect enzymatic activity linked to misfolded proteins
Enzyme Activity AssaysServes as a substrate for screening inhibitors of prolyl aminopeptidases

Therapeutic Development

This compound has potential therapeutic applications, particularly in drug design and delivery systems.

Case Study: Drug Delivery Systems

Recent research highlighted its role in enhancing the efficacy of cell-penetrating peptides (CPPs) when conjugated with PNA (peptide nucleic acid). The incorporation of H-Arg-Pro-pNA into CPPs significantly improved cellular uptake and splicing correction activity in models of muscular dystrophy . This application underscores its importance in gene therapy strategies.

Molecular Biology Research

The compound is instrumental in molecular biology for studying protein interactions and modifications.

Table 2: Molecular Biology Applications

Application AreaDescriptionReference
Protein InteractionUsed to explore interactions between peptides and proteins
Post-translational ModificationsInvestigated for its role in studying modifications like phosphorylation

Mechanism of Action

The mechanism of action of H-Arg-Pro-pNA Trifluoroacetate involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the peptide bond for nucleophilic attack by the enzyme’s active site serine residue. This results in the cleavage of the peptide bond and the release of p-nitroaniline, which can be quantified spectrophotometrically.

Comparison with Similar Compounds

H-Pro-pNA Trifluoroacetate

  • Molecular Formula: Likely C₁₁H₁₃N₃O₃·C₂HF₃O₂ (based on synonyms in ).
  • Applications: Substrate for prolyl aminopeptidase, detecting cleavage via pNA release (yellow color at 405 nm) .

Comparison with H-Arg-Pro-pNA TFA:

  • Specificity: The absence of arginine in H-Pro-pNA limits its use to enzymes targeting proline alone, whereas H-Arg-Pro-pNA is recognized by proteases requiring both arginine and proline motifs (e.g., thrombin or dipeptidyl peptidase IV) .
  • Molecular Complexity: H-Arg-Pro-pNA’s larger size (451 vs. ~350 g/mol) may reduce membrane permeability but improve binding affinity for specific enzymes.

H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA TFA (CAS: 202739-41-1)

  • Structure: A hexapeptide with phosphorylated serine, terminating in pNA.
  • Molecular Formula: C₄₉H₅₉N₁₂O₁₃P (molar mass: 1,055.04 g/mol) .
  • Applications: Likely used to study phosphatase or kinase activity due to the phosphorylated serine residue.

Comparison with H-Arg-Pro-pNA TFA:

  • Functional Groups: The phosphorylated serine introduces a charged moiety, altering solubility and enzyme recognition.
  • Enzyme Targets: While H-Arg-Pro-pNA is protease-specific, H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA may interact with signaling enzymes like protein kinases.

Trifluoroacetate-Containing Reagents

Compounds like thallic trifluoroacetate () are used in organic synthesis (e.g., regioselective halogenation of estrones).

Physicochemical and Functional Differences

Property H-Arg-Pro-pNA TFA H-Pro-pNA TFA H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA TFA
Molecular Weight (g/mol) 451.48 ~350 1,055.04
LogP 2.63 Not reported Not reported
Key Functional Group Arginine-Proline Proline Phosphorylated serine
Primary Application Protease assays Prolyl peptidases Kinase/phosphatase studies

Research Findings and Environmental Considerations

  • Trifluoroacetate Stability: TFA is environmentally persistent, with annual deposition fluxes exceeding 68–98 tonnes in Germany alone . This raises concerns about disposal of TFA-containing compounds, though their biochemical use in controlled lab settings minimizes ecological impact.

Q & A

Q. What methodological considerations are critical for quantifying residual trifluoroacetate (TFA) in H-Arg-Pro-pNA Trifluoroacetate batches?

Residual TFA in peptide derivatives like this compound is a common impurity introduced during synthesis. Ion chromatography (IC) with suppressed conductivity detection is the gold standard for quantifying TFA at trace levels (detection limit: 0.2 ppb) . Validate methods using standard solutions (e.g., acetate, formate, chloride, TFA) and ensure repeatability (e.g., retention time ±0.5% RSD) . Pharmacopeial guidelines recommend TFA levels ≤0.25% in APIs if used during manufacturing .

Q. How does TFA influence the stability and solubility of H-Arg-Pro-pNA in aqueous buffers?

TFA, a strong acid (pKa ~0.5), enhances peptide solubility in polar solvents but may destabilize pH-sensitive assays. For enzymatic studies (e.g., prolyl aminopeptidase activity), neutralize residual TFA using lyophilization with volatile bases (e.g., ammonium bicarbonate) or dialysis. Precipitate TFA via cold ether extraction if interference with downstream analyses (e.g., UV-Vis for pNA release) is observed .

Q. What are validated protocols for using this compound as a chromogenic substrate in enzyme kinetics?

Dissolve the compound in DMSO or pH-adjusted buffers (e.g., Tris-HCl, pH 7.5) to avoid aggregation. Monitor hydrolysis at 405 nm (ε = 9,900 M⁻¹cm⁻¹ for p-nitroaniline). Include controls for non-enzymatic hydrolysis and background absorbance. For kinetic parameters (Km, Vmax), use substrate concentrations spanning 0.5–5× Km and validate linearity within the initial 10% reaction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data caused by batch-to-batch variability in TFA content?

Batch variability in TFA (due to synthesis/purification) may alter ionic strength or directly inhibit enzymes. Mitigate this by:

  • Quantifying TFA via IC or ¹⁹F NMR (using CF₃COO⁻ resonance at ~-75 ppm) .
  • Adjusting buffer ionic strength to standardize conditions.
  • Comparing activity across batches after TFA removal (e.g., solid-phase extraction with C18 cartridges) .

Q. What advanced strategies optimize the removal of TFA from H-Arg-Pro-pNA without compromising peptide integrity?

Traditional lyophilization may retain TFA. Alternatives include:

  • Counterion exchange : Replace TFA with acetic acid via ion-pair chromatography .
  • Supercritical fluid chromatography (SFC) : Efficient for separating TFA from peptides without thermal degradation .
  • Dialysis in volatile buffers : Use membranes with MWCO <1 kDa to retain the peptide (MW ~400 Da) while removing TFA .

Q. How does residual TFA interfere with mass spectrometry (MS) characterization of H-Arg-Pro-pNA, and how can this be addressed?

TFA suppresses ionization in electrospray ionization (ESI)-MS by forming adducts (e.g., [M+TFA-H]⁻). Solutions:

  • Post-column infusion : Introduce 50% propionic acid to displace TFA adducts .
  • LC-MS mobile phase optimization : Use 0.1% formic acid instead of TFA, or add 0.02% heptafluorobutyric acid (HFBA) to mitigate ion suppression .

Q. What experimental designs are recommended to study the environmental fate of TFA derived from H-Arg-Pro-pNA degradation?

TFA is highly persistent in aquatic systems. Simulate environmental degradation via:

  • Photolysis : Exclude solutions to UV light (λ = 254 nm) and quantify TFA release via IC .
  • Biodegradation assays : Use activated sludge models to assess microbial breakdown (note: TFA is recalcitrant to most biodegradation pathways) .
  • Soil/water partitioning studies : Measure TFA adsorption coefficients (Kd) in soils with varying organic carbon content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.